S-(N-Methylcarbamoyl)-L-cysteine
Overview
Description
S-(N-Methylcarbamoyl)-L-cysteine: is a derivative of the amino acid cysteine, where the thiol group of cysteine is modified by the addition of an N-methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-Methylcarbamoyl)-L-cysteine typically involves the reaction of L-cysteine with N-methylisocyanate. The reaction is carried out in an aqueous medium, often under mild conditions to prevent the decomposition of the reactants and products. The reaction can be represented as follows:
L-Cysteine+N-Methylisocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(N-Methylcarbamoyl)-L-cysteine can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfoxides.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of any oxidized forms back to the thiol form.
Substitution: The thiol group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol form of this compound.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: S-(N-Methylcarbamoyl)-L-cysteine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the metabolism and function of cysteine derivatives. It can also serve as a model compound for investigating the biochemical pathways involving cysteine.
Medicine: The compound has potential applications in drug development, particularly in the design of cysteine-based drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of S-(N-Methylcarbamoyl)-L-cysteine involves its interaction with biological molecules through its thiol group. The N-methylcarbamoyl group can modulate the reactivity of the thiol group, affecting its interactions with enzymes and other proteins. The compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
S-(N-Methylcarbamoyl)glutathione: A related compound where the N-methylcarbamoyl group is attached to glutathione instead of cysteine.
N-Acetyl-S-(N-methylcarbamoyl)cysteine: Another derivative of cysteine with an acetyl group in addition to the N-methylcarbamoyl group.
Uniqueness: S-(N-Methylcarbamoyl)-L-cysteine is unique due to its specific modification of the cysteine thiol group. This modification can significantly alter the chemical and biological properties of cysteine, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development highlight its versatility and importance.
Properties
IUPAC Name |
(2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIRCHPJWLACG-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993980 | |
Record name | S-[Hydroxy(methylimino)methyl]cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-17-6 | |
Record name | S-(N-Methylcarbamoyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-[Hydroxy(methylimino)methyl]cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(N-METHYLCARBAMOYL)-L-CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39HRC49H7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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